molecular formula C4H11N B123111 Diethyl-d10-amine CAS No. 120092-66-2

Diethyl-d10-amine

Cat. No. B123111
M. Wt: 83.2 g/mol
InChI Key: HPNMFZURTQLUMO-MWUKXHIBSA-N
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Description

Diethyl-d10-amine is a derivative of diethyl amine, where the hydrogen atoms are replaced with deuterium, an isotope of hydrogen. This substitution results in a compound with similar chemical properties to diethyl amine but with a different vibrational spectrum due to the increased mass of deuterium. Diethyl amine itself has been extensively studied, revealing insights into its vibrational spectra and the presence of rotational isomers . The rotational spectrum of diethyl amine has been characterized, showing effects due to nitrogen inversion, quadrupole coupling, and internal rotation of methyl groups . Although these studies do not directly describe diethyl-d10-amine, they provide a foundational understanding of the parent compound's behavior, which can be extrapolated to its deuterated counterpart.

Synthesis Analysis

The synthesis of diethyl-d10-amine would likely follow similar methods to those used for diethyl amine, with the key difference being the use of deuterated starting materials to incorporate deuterium atoms into the molecule. The synthesis process would need to be carefully controlled to ensure complete deuteration. While the provided papers do not detail the synthesis of diethyl-d10-amine, understanding the synthesis of diethyl amine and the effects of isotopic substitution is crucial for replicating the process with deuterium .

Molecular Structure Analysis

The molecular structure of diethyl-d10-amine can be inferred from studies on diethyl amine. The vibrational spectra of diethyl amine indicate the presence of at least two rotational isomers, trans-trans and trans-gauche, in the fluid phase, with the molecule assuming a trans-gauche conformation in the solid phase at low temperatures . The rotational spectrum of diethyl amine has provided precise rotational constants and insights into the barrier to nitrogen inversion and the internal rotation of methyl groups . These findings are directly relevant to the molecular structure analysis of diethyl-d10-amine, as the deuterium substitution would not significantly alter the overall molecular geometry.

Chemical Reactions Analysis

Diethyl amine is known to be reactive towards free radicals, as demonstrated by diethyl hydroxyl amine's efficiency in trapping alkyl, alkoxy, and peroxy radicals . Although diethyl-d10-amine is not explicitly mentioned, it is reasonable to assume that it would exhibit similar reactivity patterns due to the conservation of the molecular structure, with the primary difference being the kinetic isotope effect introduced by the presence of deuterium.

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl-d10-amine would be expected to be similar to those of diethyl amine, with some differences arising from the heavier mass of deuterium. For instance, the vibrational frequencies would be lower, and the molecule might exhibit slightly different boiling and melting points. The rotational constants and quadrupole coupling constants of diethyl amine provide a basis for predicting the spectroscopic properties of diethyl-d10-amine . The reactivity of diethyl amine with free radicals suggests that diethyl-d10-amine would also be a good trap for these species, although the reaction rates might differ due to the isotope effect .

Scientific Research Applications

Environmental Impact Assessment

Karl et al. (2011) conducted a study on the environmental impact of amine emissions from a CO2 capture plant, focusing on monoethanol amine (MEA) and diethyl amine (DEYA). Their research indicated potential environmental hazards due to emissions of DEYA, particularly concerning aquatic ecosystems and drinking water safety limits (Karl et al., 2011).

Air Quality Analysis

Liu et al. (2017) investigated the concentration and size distribution of amines, including diethyl amine, in atmospheric particles in urban Guangzhou, China. This study provided insights into the contribution of amines to secondary organic aerosols and their removal mechanisms in urban areas (Liu et al., 2017).

Reaction Dynamics

Abuin et al. (1978) explored the reactivity of diethyl hydroxyl amine towards free radicals. Their findings contributed to the understanding of specific rate constants for reactions involving diethyl hydroxyl amine and various radicals (Abuin et al., 1978).

Insecticide Synthesis

Kochansky (2000) explored the synthesis of deuterated insecticides, including Diethyl-d10, as internal standards for chromatographic analyses. This research is significant for advancing methods in pesticide analysis and synthesis (Kochansky, 2000).

Chemical Reaction Studies

Baschky and Kass (2000) investigated the elimination reactions of diethyl ether and diethyl ether-d10 with hydroxide and amide ions. Their work provided valuable information on the reaction mechanisms and potential energy surfaces for base-induced eliminations (Baschky & Kass, 2000).

Use in Fluorinating Reagents

Dmowski and Kamiński (1983) studied the use of diethyl(trifluoromethyl)amine as a fluorinating reagent. This research compared its effectiveness with other fluoroamine reagents in replacing hydroxyl groups in alcohols and carboxylic acids by fluorine atoms (Dmowski & Kamiński, 1983).

Sensor Development

Zhang and Yu (1994) utilized diethyl amine in developing poly(vinyl chloride) membrane electrodes for sensing primary amine species. This research contributes to the field of chemical sensing and detection (Zhang & Yu, 1994).

Antimalarial Activity

Chibale et al. (2000) synthesized amine and urea analogs of ferrochloroquine and evaluated their antimalarial activity. Their findings indicated that these analogs were more effective than traditional chloroquine in both sensitive and resistant strains of Plasmodium falciparum (Chibale et al., 2000).

Synthesis of Carboxylic Esters and Amides

Shioiri et al. (1976) explored the reaction of diethyl phosphorocyanidate (DEPC) with carboxylic acids, leading to the synthesis of carboxylic esters and amides. This study is significant for organic synthesis, particularly in the preparation of amides and peptides (Shioiri et al., 1976).

Polymer Research

Bütün et al. (2001) conducted research on the synthesis and aqueous solution properties of tertiary amine methacrylate homopolymers and diblock copolymers, including 2-(diethylamino)ethyl methacrylate (DEA). This study contributes to the field of polymer science, particularly in understanding solubility behavior and micellization (Bütün et al., 2001).

Herbicide Development

Fedtke et al. (2001) identified N,N-diethyl-N-(2-undecynyl)amine (NDUA) as an inhibitor of lycopene cyclase, comparing it with other cyclase inhibitors. This research is relevant to the development of new herbicidal compounds (Fedtke et al., 2001).

Safety And Hazards

Diethyl-d10-amine is classified as a dangerous good for transport and may be subject to additional shipping charges . It is highly flammable and causes severe skin burns and eye damage . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

properties

IUPAC Name

1,1,2,2,2-pentadeuterio-N-(1,1,2,2,2-pentadeuterioethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N/c1-3-5-4-2/h5H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNMFZURTQLUMO-MWUKXHIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NC([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60514698
Record name N-(~2~H_5_)Ethyl(~2~H_5_)ethanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl-d10-amine

CAS RN

120092-66-2
Record name N-(~2~H_5_)Ethyl(~2~H_5_)ethanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl-d10-amine
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Synthesis routes and methods I

Procedure details

The diethylamine salt of atorvastatin (Form B) was synthesized by preparing a stock solution of the free acid of atorvastatin (U.S. Pat. No. 5,273,995) in acetonitrile (1 g in 40 mL of ACN). A solution of diethylamine was prepared by dissolving 132.33 mg (1.0 equivalents) in acetonitrile (20 mL). The stock solution of atorvastatin free acid was added to the counterion solution with stirring. Over time, an additional 40 mL of acetonitrile was added to prevent the formation of a gel. After 5 days of stirring at ambient temperature, the solids were isolated by vacuum filtration using a Buchner funnel fitted with a paper filter (#2 Whatman). The solids were rinsed with acetonitrile (75 mL) to afford atorvastatin diethylamine Form B. Note that this procedure is the same as above except that the sample was not oven dried.
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Synthesis routes and methods II

Procedure details

The diethylamine salt of atorvastatin (Form A) was synthesized by preparing a stock solution of the free acid of atorvastatin (U.S. Pat. No. 5,273,995) in acetonitrile (1 g in 40 mL of ACN). A solution of diethylamine was prepared by dissolving 132.33 mg (1.0 equivalents) in acetonitrile (20 mL). The stock solution of atorvastatin free acid was added to the counterion solution with stirring. Over time, an additional 40 mL of acetonitrile was added to prevent the formation of a gel. After 5 days of stirring at ambient temperature, the solids were isolated by vacuum filtration using a Buchner funnel fitted with a paper filter (#2 Whatman). The solids were rinsed with acetonitrile (75 mL), and placed in a 25° C. oven under nitrogen to dry overnight to afford atorvastatin diethylamine Form A.
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Synthesis routes and methods III

Procedure details

Following the procedure of Example 32, only substituting respectively for 3,6-bis(4-chlorobutyryl)-N-ethylcarbazole and dimethylamine the appropriate molar equivalent amount of 3,6-bis(5-chlorovaleryl)-N-methylcarbazole, prepared from N-methylcarbazole and 5-chlorovaleryl chloride, and an excess of diethylamine, 3,6-bis(5-diethylaminovaleryl)-N-methylcarbazole is obtained.
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Synthesis routes and methods IV

Procedure details

To a mixture of (3R,5R & 3S,5S)-3-azido-5-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)piperidin-2-one (6.14 g, 18.4 mmol) and di-tert-butyl dicarbonate (4.81 g, 22.0 mmol) in EtOH (160 mL) was added 10% palladium on carbon (0.98 g, 0.92 mmol) and the resulting mixture was stirred vigorously under an atmosphere of hydrogen (ca. 1 atm) for 18 h. The reaction mixture was filtered through a pad of Celite®, washing with EtOH, and the filtrate was concentrated in vacuo to give a crude solid. The crude product was purified by silica gel chromatography, eluting with a gradient of CH2Cl2:EtOAc—100:0 to 60:40, to give the racemic product. Separation of the enantiomers was achieved by HPLC on a ChiralPak® AD colunm, eluting with EtOH:hexanes:Et2NH—60:40:0.04, to give tert-butyl[(3R,5R)-5-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)piperidin-3-yl]carbamate as the first major peak, and tert-butyl[(3S,5S)-5-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)piperidin-3-yl]carbamate, the title compound, as the second major peak. MS: m/z=431.0 (M+Na).
Name
3-azido-5-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)piperidin-2-one
Quantity
6.14 g
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reactant
Reaction Step One
Quantity
4.81 g
Type
reactant
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Quantity
160 mL
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solvent
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Synthesis routes and methods V

Procedure details

To a mixture of (3R,5R & 3S,5S)-3-azido-5-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)piperidin-2-one (6.14 g, 18.4 mmol) and di-tert-butyl dicarbonate (4.81 g, 22.0 mmol) in EtOH (160 mL) was added 10% palladium on carbon (0.98 g, 0.92 mmol) and the resulting mixture was stirred vigorously under an atmosphere of hydrogen (ca. 1 atm) for 18 h. The reaction mixture was filtered through a pad of Celite®, washing with EtOH, and the filtrate was concentrated in vacuo to give a crude solid. The crude product was purified by silica gel chromatography, eluting with a gradient of CH2Cl2:EtOAc—100:0 to 60:40, to give the racemic product. Separation of the enantiomers was achieved by HPLC on a Chiralcel® AD column, eluting with EtOH:hexanes:Et2NH—60:40:0.04, to give tert-butyl [(3R,5R)-5-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)piperidin-3-yl]carbamate as the first major peak, and tert-butyl [(3S,5S)-5-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)piperidin-3-yl]carbamate, the title compound, as the second major peak. MS: m/z=431.0 (M+Na).
Name
3-azido-5-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)piperidin-2-one
Quantity
6.14 g
Type
reactant
Reaction Step One
Quantity
4.81 g
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reactant
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Quantity
160 mL
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solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl-d10-amine
Reactant of Route 2
Diethyl-d10-amine
Reactant of Route 3
Diethyl-d10-amine
Reactant of Route 4
Diethyl-d10-amine
Reactant of Route 5
Diethyl-d10-amine
Reactant of Route 6
Diethyl-d10-amine

Citations

For This Compound
8
Citations
R Caciuffo, T Guidi, G Amoretti, S Carretta, E Liviotti… - Physical Review B, 2005 - APS
… prepared according to a slightly modified literature procedure,4,5 by dissolving chromium fluoride tetrahydrate Aldrich in a mixture of trimethyl-d9-acetic acid and diethyl-d10-amine 98% …
Number of citations: 115 journals.aps.org
S López-Dominguez, M Estrada-Segura… - Vol 3 Year 3 Issue 3 … - researchgate.net
… blank was homogenized, and 5±0.001 g was weighed into 50 ml centrifuge tube, 5 ml of water Milli-Q quality or HPLC grade, 500 µl fortified with internal standard Diethyl-d10-amine …
Number of citations: 0 www.researchgate.net
WT Rainey, WH Christie, CA Pritchard, W Lijinsky - 1976 - osti.gov
The low-resolution electron impact mass spectra (70 eV) of 52 N-nitroso compounds are presented. Aliphatic, aromatic, and cyclic nitrosamines are represented, as are nitrosamino …
Number of citations: 1 www.osti.gov
E Tzitzikalaki, N Kalivitis, M Kanakidou - Atmosphere, 2021 - mdpi.com
… Onto each filter, an internal standard, deuterated diethyl-d10-amine (d10-DEA, C/D/N Isotopes Inc., Pointe-Claire, QC, Canada), was injected. This was analyzed following the same …
Number of citations: 4 www.mdpi.com
SE Lim - 2020 - infoscience.epfl.ch
Nitrogen-containing moieties are widespread in natural waters in dissolved organic nitrogen and micropollu-tants. They are often susceptible to an electrophilic attack of ozone because …
Number of citations: 0 infoscience.epfl.ch
AJ Kieloaho - 2017 - Helsingin yliopisto
Number of citations: 2
M Hemmilä - 2020 - Helsingin yliopisto
Number of citations: 4
C Fu, Z Ma, L Ai, W Guo, S Wang, R Zhang
Number of citations: 0

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